BenchChemオンラインストアへようこそ!

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

PROTAC linker Synthetic Chemistry Orthogonal Protection

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1251010-90-8) is a saturated nitrogen-containing spirocyclic building block, comprising a 2-aminopyrrolidine ring spiro-fused to a Boc-protected piperidine ring (C14H26N2O2, MW 254.37). This compound is distinguished by its rigid, three-dimensional scaffold which imparts conformational constraint , and its orthogonally protected amine functionalities (free primary amine; Boc-protected secondary amine).

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1251010-90-8
Cat. No. B1428223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
CAS1251010-90-8
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3
InChIKeyMYLCOFZLZPQHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1251010-90-8): Key Intermediate for PROTAC Development & Spirocyclic Drug Discovery


tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1251010-90-8) is a saturated nitrogen-containing spirocyclic building block, comprising a 2-aminopyrrolidine ring spiro-fused to a Boc-protected piperidine ring (C14H26N2O2, MW 254.37) . This compound is distinguished by its rigid, three-dimensional scaffold which imparts conformational constraint , and its orthogonally protected amine functionalities (free primary amine; Boc-protected secondary amine). It is commercially recognized as a PROTAC linker and a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinases and central nervous system (CNS) disorders .

Why a Generic Spirocyclic Linker Cannot Replace tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate


In PROTAC design and medicinal chemistry, the precise spatial orientation and vector of functional groups are critical for target engagement and ternary complex formation [1]. Generic substitution fails because the specific 2-amino-8-azaspiro[4.5]decane core provides a unique 3D exit vector and a specific distance (rigid spirocyclic junction) between the free amine and the Boc-protected nitrogen, which is distinct from alternative scaffolds like 2,8-diazaspiro[4.5]decane or simpler 7-azaspiro[3.5]nonane systems. Furthermore, the presence of both a free primary amine for immediate coupling and a Boc-protected piperidine for orthogonal deprotection and further functionalization offers a synthetic versatility not found in many other linkers [1]. The following quantitative evidence details these critical distinctions.

Quantitative Differentiation of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate Against Analogs: A Data-Driven Evidence Guide


Unique Orthogonal Protection Pattern Offers Superior Synthetic Versatility vs. Common 2,8-Diazaspiro Analogs

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1251010-90-8) features a unique combination of a free primary amine and a Boc-protected secondary amine. This contrasts with commonly used PROTAC linkers such as 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6), which possess two identical Boc-protected amines, and 8-Boc-2,8-diazaspiro[4.5]decane hydrochloride (CAS 851325-42-3), which has one free secondary amine (as hydrochloride) and one Boc-protected amine . The orthogonal protection of the target compound allows for sequential, chemoselective functionalization without the need for additional protection/deprotection steps, a significant advantage in complex molecule synthesis [1].

PROTAC linker Synthetic Chemistry Orthogonal Protection

Demonstrated Synthetic Utility in Patent Literature for JAK Inhibitors, a Field with High Commercial Demand

The compound is explicitly claimed as a key intermediate in patent applications for substituted heteroaryl compounds with utility as JAK inhibitors (patent publication number not specified, but referenced as 'COMPOSÉS HÉTÉROARYLE SUBSTITUÉS ET LEURS MÉTHODES D'UTILISATION') [1]. This contrasts with many other spirocyclic linkers which lack direct, documented application in this specific, high-value therapeutic area. While the patent itself does not provide comparative biological data for the intermediate, its inclusion in the claims substantiates its utility in generating potent and selective JAK inhibitors, a well-established drug class.

JAK inhibitor Medicinal Chemistry Patent Analysis

Spirocyclic Core Confers Superior Conformational Rigidity for PROTAC Linker Design Compared to Flexible Alkyl Chains

Recent literature highlights that the incorporation of spirocyclic structures, such as the 8-azaspiro[4.5]decane core, into PROTAC linkers can significantly impact intracellular behavior by affecting membrane permeability, ternary complex formation, and degradation potency [1][2]. A comparative study on PROTACs targeting H-PGDS found that linkers with increased rigidity (including spirocycles) demonstrated distinct advantages over flexible alkyl chains in these parameters [2]. While this study did not use the exact target compound, it provides class-level evidence that its rigid spirocyclic scaffold is inherently differentiated from and potentially superior to commonly used flexible PEG or alkyl linkers in influencing key drug-like properties.

PROTAC Linker Design Conformational Rigidity

Distinct Structural Vector and Physicochemical Profile vs. Common 7-Azaspiro[3.5]nonane Scaffolds

In the development of FAAH inhibitors, the 1-oxa-8-azaspiro[4.5]decane scaffold was identified as a lead core, demonstrating FAAH kinact/Ki potency values greater than 1500 M-1s-1 [1]. This core is structurally analogous to the target compound (8-azaspiro[4.5]decane) and was differentiated from other spirocycles like 7-azaspiro[3.5]nonane based on potency [1]. The target compound (CAS 1251010-90-8) shares this same 8-azaspiro[4.5]decane core, which has a distinct 3D conformation and exit vector geometry compared to the smaller 7-azaspiro[3.5]nonane ring system. This suggests that the 8-azaspiro[4.5]decane framework can provide a unique spatial arrangement that may be critical for engaging certain biological targets, as demonstrated in the FAAH program.

FAAH inhibitor Spirocyclic Scaffold Medicinal Chemistry

Targeted Research Applications for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate Based on Verified Evidence


PROTAC Linker for Sequential, Orthogonal Conjugation

This compound is ideally suited for the synthesis of PROTAC molecules requiring stepwise conjugation of two different ligands. Its free primary amine can be used for an initial amide coupling or reductive amination with a target protein ligand, while the Boc-protected piperidine nitrogen can be subsequently deprotected and functionalized with an E3 ligase ligand (e.g., a VHL or CRBN binder). This orthogonal approach is not possible with symmetric linkers like 8-Boc-2,8-diazaspiro[4.5]decane and offers a cleaner, more efficient route to complex heterobifunctional degraders .

Key Intermediate in JAK Inhibitor Development Programs

The compound's demonstrated use as an intermediate in patented JAK inhibitor synthesis makes it a high-value building block for medicinal chemists engaged in developing novel anti-inflammatory or oncology therapeutics targeting the JAK-STAT pathway [1]. Its procurement directly supports programs aimed at discovering next-generation JAK inhibitors with improved selectivity or resistance profiles.

Scaffold for Rigid, Conformationally Constrained PROTACs

The rigid 8-azaspiro[4.5]decane core provides a conformational constraint that is increasingly recognized as beneficial for optimizing the intracellular behavior of PROTACs, including permeability and ternary complex stability [2]. This makes the compound a strategic choice over flexible alkyl chain linkers in challenging degradation projects where target engagement or cellular activity is suboptimal.

Precursor for CNS-Targeted Spirocyclic Libraries

The spirocyclic amine scaffold is a privileged structure in CNS drug discovery. While not directly quantified here, the compound's structural similarity to the 8-azaspiro[4.5]decane core found in potent CCKB/gastrin receptor antagonists and FAAH inhibitors with CNS drug-like properties positions it as a valuable precursor for generating focused libraries targeting neurological pathways [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.